6-Amino-2-(trifluoromethyl)nicotinaldehyde
Overview
Description
6-Amino-2-(trifluoromethyl)nicotinaldehyde is a chemical compound with the molecular formula C7H5F3N2O It is a derivative of nicotinaldehyde, where the hydrogen atoms at positions 6 and 2 of the pyridine ring are replaced by an amino group and a trifluoromethyl group, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-2-(trifluoromethyl)nicotinaldehyde typically involves the introduction of the amino and trifluoromethyl groups onto the nicotinaldehyde backbone. One common method involves the nitration of 2-(trifluoromethyl)nicotinaldehyde followed by reduction to introduce the amino group. The reaction conditions often include the use of strong acids for nitration and reducing agents such as hydrogen gas in the presence of a catalyst for the reduction step.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain product quality and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the aldehyde group is converted to a carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: 6-Amino-2-(trifluoromethyl)nicotinic acid.
Reduction: 6-Amino-2-(trifluoromethyl)nicotinalcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-Amino-2-(trifluoromethyl)nicotinaldehyde has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-Amino-2-(trifluoromethyl)nicotinaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The amino group can form hydrogen bonds with target molecules, facilitating binding and subsequent biological effects. The aldehyde group can undergo reactions with nucleophiles, leading to the formation of covalent bonds with target proteins or other biomolecules.
Comparison with Similar Compounds
2-(Trifluoromethyl)nicotinaldehyde: Lacks the amino group, resulting in different chemical reactivity and biological activity.
6-Amino-2-methylpyridine-3-carbaldehyde: Similar structure but with a methyl group instead of a trifluoromethyl group, affecting its chemical properties and applications.
6-Amino-3-pyridinecarboxaldehyde: Lacks the trifluoromethyl group, leading to different physical and chemical properties.
Uniqueness: 6-Amino-2-(trifluoromethyl)nicotinaldehyde is unique due to the presence of both the amino and trifluoromethyl groups, which impart distinct chemical reactivity and biological activity. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the amino group allows for versatile chemical modifications.
Properties
IUPAC Name |
6-amino-2-(trifluoromethyl)pyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O/c8-7(9,10)6-4(3-13)1-2-5(11)12-6/h1-3H,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFOJQBQKVYOFDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C=O)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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